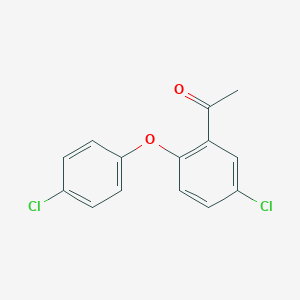

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone is an organic compound with the molecular formula C14H10Cl2O2. It is a chlorinated phenoxy derivative, often used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. The compound is known for its unique structural properties, which contribute to its reactivity and applications in different fields.

Vorbereitungsmethoden

The synthesis of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone typically involves the reaction of 4-chlorophenol with 2,5-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone serves as a precursor in the synthesis of bioactive compounds. Its structural characteristics allow it to interact with biological systems effectively.

- Anticancer Research : The compound has been investigated for its potential to inhibit specific kinases involved in cancer progression. For instance, studies have shown that related compounds can inhibit the PI3K/Akt signaling pathway, which is often dysregulated in tumors.

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including fungi and bacteria. The mechanism often involves disruption of cell membrane integrity or inhibition of critical metabolic pathways .

Agrochemical Applications

This compound is primarily utilized as an intermediate in the synthesis of fungicides like difenoconazole.

- Fungicide Development : Difenoconazole, synthesized from this compound, acts by inhibiting the enzyme CYP51 involved in ergosterol biosynthesis in fungi, leading to cell death. This mode of action is crucial for controlling plant diseases caused by fungal pathogens.

Case Study 1: Anticancer Activity

A study explored the synthesis of novel derivatives based on this compound and their anticancer properties. The synthesized compounds were tested against various cancer cell lines, revealing promising results with significant reductions in cell viability (IC50 values ranging from 1.18 to 2.56 µM) compared to standard treatments . The structure-activity relationship (SAR) highlighted the importance of specific substituents for enhancing biological activity.

Case Study 2: Agrochemical Efficacy

In agricultural research, formulations containing difenoconazole demonstrated effective control over a range of fungal diseases in crops. Field trials indicated that the compound significantly reduced disease incidence and improved crop yield, supporting its use as a reliable fungicide. The environmental stability of difenoconazole was also noted, with a half-life of approximately 145 days under natural sunlight conditions.

Wirkmechanismus

The mechanism of action of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes, leading to cell death . In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase .

Vergleich Mit ähnlichen Verbindungen

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone can be compared with similar compounds such as:

1-(4-(4-Chlorophenoxy)-2-chlorophenyl)ethanone: Used as an intermediate in the synthesis of agrochemicals like difenoconazole.

2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone: Known for its potential biological activities, including anti-inflammatory and anticancer properties.

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different mechanism of action, targeting plant growth hormones.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and applications compared to its analogs.

Biologische Aktivität

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone, also known as 4-Chlorophenyl-2-chloro-1-(4-chlorophenoxy)ethanone , is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, synthesis, and applications.

Chemical Structure and Properties

- Molecular Formula: C14H10Cl2O2

- Molecular Weight: 283.14 g/mol

- IUPAC Name: this compound

- CAS Number: 677479

The compound features a chlorinated phenyl ring and an ethanone functional group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects, including:

- Antimicrobial Activity: Studies have shown that this compound exhibits inhibitory effects against various bacterial strains. The presence of chlorine substituents enhances its lipophilicity, potentially increasing cell membrane permeability and antimicrobial efficacy.

- Antitumor Properties: Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) indicates that the chlorinated phenyl groups are significant for enhancing antitumor activity .

- Anticonvulsant Effects: Some derivatives of this compound have been evaluated for their anticonvulsant properties. In animal models, compounds with similar structures demonstrated significant protective effects against seizure-induced mortality .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Refluxing Phenols with Acetyl Chloride:

- Reacting 4-chlorophenol with acetyl chloride in the presence of a base.

- Electrophilic Aromatic Substitution:

- Chlorination of phenolic compounds followed by acylation to introduce the ethanone group.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate moderate antibacterial activity, suggesting potential for further development as an antimicrobial agent .

Antitumor Activity Evaluation

In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines, including breast and lung cancer cells. The findings are summarized below:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The results indicate that the compound exhibits significant cytotoxicity, warranting further investigation into its mechanism of action .

Eigenschaften

IUPAC Name |

1-[5-chloro-2-(4-chlorophenoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGSCEBUKKTKPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.